molecular formula C20H20N6O9S B10761218 Latamoxef CAS No. 79120-38-0

Latamoxef

Cat. No.: B10761218
CAS No.: 79120-38-0
M. Wt: 520.5 g/mol
InChI Key: JWCSIUVGFCSJCK-CAVRMKNVSA-N
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Description

Latamoxef (moxalactam) is a semi-synthetic oxacephem antibiotic, classified as a third-generation cephalosporin. It features a unique oxacephem nucleus, where an oxygen atom replaces the sulfur atom found in traditional cephalosporins, enhancing stability against β-lactamases . This compound exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including Bacteroides fragilis . Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .

Notably, this compound contains an N-methylthiotetrazole (NMTT) side chain, which inhibits vitamin K metabolism, increasing the risk of coagulation disorders and bleeding . Despite its efficacy, these adverse effects and the rise of alternative cephalosporins led to reduced use in some countries . However, it remains clinically relevant in pediatric and neonatal settings, particularly in managing early-onset neonatal sepsis (EONS) and multidrug-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latamoxef involves several key steps. Initially, the benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst. The resulting compound is then epoxidized with m-chloroperoxybenzoic acid (mCPBA). The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and stability of the final product. Recrystallization methods are often employed to achieve the desired purity and stability .

Chemical Reactions Analysis

Route 2: Alternative Pathway via 6-APA Derivative

This route employs classical cephalosporin chemistry with specialized reactions :

  • S-Chlorination : 6-APA benzhydrol ester treated with Cl₂ to form sulfenyl chloride intermediate.

  • Propargyl Alcohol Displacement : ZnCl₂-mediated stereoselective substitution yields diastereomer 3 .

  • Epoxidation : Lindlar catalyst reduces triple bond, followed by mCPBA epoxidation to form 4 .

  • Wittig Reaction : PPh₃-mediated olefination constructs the oxacephem core (7 ).

  • Side-Chain Introduction : Acylated arylmalonate and AlCl₃ deprotection finalize the structure.

Structural Modifications

Fluorination of the C-7 side chain enhances pharmacokinetics and β-lactamase resistance :

  • Halogen Exchange : Chlorine → Fluorine via trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine.

  • Impact : Fluorinated derivatives (e.g., 2355-S) show improved antibacterial activity and metabolic stability .

Degradation Pathways

This compound’s stability is influenced by environmental conditions:

  • β-Lactam Ring Hydrolysis : Acidic/basic conditions cleave the lactam ring, inactivating the drug.

  • Photodegradation : Exposure to UV light induces decomposition, necessitating storage in opaque vials .

Biochemical Interactions

  • Transpeptidase Acylation : The β-lactam ring reacts with penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis .

  • Disulfiram-like Reaction : The methylthiotetrazole side chain interacts with alcohol, inhibiting aldehyde dehydrogenase and causing acetaldehyde accumulation .

Comparative Reaction Table

Reaction TypeKey ReagentsConditionsOutcomeSource
Nucleophilic Substitution1-methyl-5-mercaptotetrazoleDMF, 10–20°CC-3 functionalization
Enzymatic DeprotectionPGA acylasepH 7.0–9.0, 25°CMethylbenzoyl cleavage
Oxidative RearrangementAl(OEt)₃, PPh₃−30°CCore rearrangement
Wittig OlefinationPPh₃Room temperatureOxacephem ring formation

Scientific Research Applications

Introduction to Latamoxef

This compound, also known as moxalactam, is a semisynthetic beta-lactam antibiotic developed primarily for its potent antibacterial properties, particularly against resistant strains of bacteria. It has been utilized in various clinical settings due to its stability against beta-lactamase enzymes, which are often responsible for antibiotic resistance. This article explores the diverse applications of this compound, focusing on its clinical efficacy, pharmacokinetics, and safety profiles supported by case studies and comprehensive data.

Antibacterial Efficacy

This compound has demonstrated significant antibacterial activity against a range of pathogens, particularly extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae. A study reported the minimum inhibitory concentration (MIC) values for this compound against various clinical isolates, indicating its effectiveness:

Bacterial StrainMIC (µg/mL) Non-ESBLMIC (µg/mL) ESBL
E. coli0.12 - 0.51 - 32
K. pneumoniae0.12 - 0.51 - 32
Enterobacter cloacaeNot specifiedNot specified
Citrobacter freundiiNot specifiedNot specified
Serratia marcescensNot specifiedNot specified

These results highlight this compound's potential as an alternative treatment for infections caused by resistant organisms, particularly when traditional antibiotics fail .

Pediatric Applications

This compound has been used effectively in pediatric populations, particularly in treating severe infections in neonates. A study involving thirty preterm infants showed that this compound was effective in eradicating infecting organisms in 7 out of 9 cases, including those infected with Lancefield group B streptococci. The treatment was well tolerated with no significant adverse effects noted on renal or hepatic function .

Perinatal Use

In perinatal medicine, this compound has been administered to treat intrauterine and urinary tract infections in pregnant women. A clinical study demonstrated favorable placental transfer rates and effective maternal serum concentrations, leading to positive outcomes in all treated cases without notable side effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties which enhance its clinical efficacy:

  • Volume of Distribution : Approximately 6.50L6.50\,L
  • Plasma Protein Binding : About 60%60\%
  • Half-life : Varies based on dosage but generally supports twice-daily administration.

Monte Carlo simulations have shown that appropriate dosing regimens can achieve high probabilities of target attainment against resistant strains .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented:

  • Bleeding Risk : Higher doses (6 g/day) have been associated with prolonged bleeding times and changes in platelet aggregation, suggesting careful monitoring is necessary during treatment .
  • Allergic Reactions : Reports of allergic shock in pediatric patients highlight the need for vigilance when prescribing this antibiotic .

Case Study 1: Neonatal Infection

A group of thirty preterm infants treated with this compound showed significant clinical improvement and bacteriological eradication in most cases, demonstrating its efficacy as a first-line treatment alternative to gentamicin and penicillin .

Case Study 2: Adult Infections

In adults with complicated urinary tract infections caused by ESBL-producing bacteria, this compound was administered successfully with favorable outcomes noted in bacterial eradication and symptom resolution without major side effects reported .

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the beta-lactam ring. This inactivation prevents the formation of cross-links between linear peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell wall defects lead to cell lysis mediated by bacterial autolytic enzymes .

Comparison with Similar Compounds

Antimicrobial Spectrum

Latamoxef’s spectrum overlaps with other third-generation cephalosporins (e.g., cefotaxime, ceftriaxone) but differs in key areas:

Pathogen This compound MIC (µg/mL) Cefotaxime MIC (µg/mL) Flomoxef MIC (µg/mL)
Pseudomonas aeruginosa 8 8–32 4–16
Staphylococcus aureus 8 1–4 0.5–2
Escherichia coli 1 ≤0.12 ≤0.5
Klebsiella pneumoniae 0.5–8 ≤0.12 0.25–1
Bacteroides fragilis 4–8 16–32 2–4
Streptococcus pneumoniae 1–3 0.03–0.5 0.06–0.25

Key Findings :

  • This compound has superior anaerobic coverage compared to cefotaxime but is less potent against Gram-positive bacteria .
  • Flomoxef, a second-generation oxacephem, demonstrates broader activity and lower toxicity due to a modified C3 side chain .

Pharmacokinetic Profiles

This compound’s pharmacokinetics (PK) are highly variable in pediatric populations, influenced by body surface area (BSA) rather than renal function in patients with normal kidney function :

Parameter This compound Cefotaxime Ceftriaxone
Volume of Distribution 4.84 L (central), 16.18 L (peripheral) 0.3–0.4 L/kg 0.12–0.15 L/kg
Clearance (CL) 1.00 L/h (BSA-dependent) 20–30 L/h 0.6–1.2 L/h
Half-life 2–3 hours (children) 1 hour 6–9 hours
Excretion Renal (60–70%), biliary (20–30%) Renal (90%) Biliary (40%), renal (60%)

Key Findings :

  • This compound’s R-epimer has a higher volume of distribution and slower clearance than its S-epimer, contributing to prolonged tissue penetration .
  • BSA-based dosing optimizes target attainment in children, whereas cefotaxime and ceftriaxone rely on weight or fixed regimens .

Key Findings :

  • This compound’s NMTT side chain necessitates vitamin K prophylaxis and coagulation monitoring, especially in malnourished patients .
  • Flomoxef’s structural modifications reduce adverse effects, making it safer for prolonged use .

Data Tables

Table 1 : Probability of Target Attainment (PTA) for this compound Dosing Regimens in Neonates

Dose (mg/kg) Frequency PTA at MIC = 2 µg/mL PTA at MIC = 8 µg/mL
30 q12h 95% 45%
20 q8h 98% 78%

Table 2: Coagulation Abnormalities Linked to NMTT-Containing Cephalosporins

Study Patients with Bleeding PT/PTT Prolongation
Joehl et al. (n=8) 25% (2/8) 75% (6/8)
Zhang et al. (n=1) 100% (1/1) 100% (1/1)

Biological Activity

Latamoxef, also known as moxalactam, is a semi-synthetic oxacephem antibiotic that is primarily utilized for treating various bacterial infections. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable option in clinical settings. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and safety profile.

Pharmacodynamics

This compound functions by inhibiting bacterial cell wall biosynthesis, a mechanism common to many beta-lactam antibiotics. It is particularly effective against Enterobacteriaceae and is resistant to hydrolysis by certain beta-lactamases, which enhances its clinical utility against resistant strains. The minimum inhibitory concentration (MIC) values for various pathogens highlight its effectiveness:

Pathogen MIC 90 (µg/ml)
Escherichia coli0.125 - 0.5
Klebsiella pneumoniae≤ 0.5
Pseudomonas aeruginosa8 - 32
Staphylococcus aureus4 - 16

This compound's activity is less pronounced against most Gram-positive bacteria compared to cephalosporins, but it remains effective against both penicillin-sensitive and resistant strains of S. aureus .

Clinical Applications

This compound is indicated for a variety of infections, including:

  • Bone and joint infections
  • Gastrointestinal infections
  • Gynecological infections
  • Meningitis
  • Respiratory tract infections
  • Septicemia
  • Skin and soft tissue infections
  • Urinary tract infections (UTIs)

The drug is administered via intramuscular or intravenous routes, as it is not absorbed orally .

Case Studies and Clinical Trials

  • Neonatal Sepsis :
    A randomized controlled trial investigated the efficacy of this compound in treating early-onset neonatal sepsis (EONS). The study involved 114 neonates and compared conventional dosing regimens with those based on pharmacokinetic modeling. Results indicated that the model-based regimen achieved higher target concentrations (70% fT > MIC) .
  • Neutropenic Infections :
    Another study assessed this compound's effectiveness in neutropenic patients with infections. The trial compared treatment with this compound alone versus a combination with cephradine, demonstrating favorable outcomes in managing these complex cases .
  • Thrombocytopenia Case Report :
    A significant adverse effect associated with this compound was highlighted in a case involving a 28-year-old patient who developed severe thrombocytopenia during treatment for tuberculosis. Following discontinuation of the drug, platelet counts normalized within days, emphasizing the need for careful monitoring during therapy .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects that necessitate monitoring:

  • Common Adverse Effects : Diarrhea, skin rashes, hematuria.
  • Serious Adverse Effects : Hypothrombinemia and platelet dysfunction leading to potential bleeding complications .

Q & A

Basic Research Questions

Q. How can population pharmacokinetic (PPK) models optimize Latamoxef dosing in pediatric populations?

  • Methodology : Construct PPK models using nonlinear mixed-effects modeling (NONMEM) to analyze concentration-time data. Covariates like body surface area (BSA) and renal function should be evaluated for their impact on volume of distribution (V) and clearance (CL). Monte Carlo simulations can predict target attainment (e.g., 70% fT>MIC) for dosing adjustments. For example, a study in Chinese children identified BSA as a critical covariate, leading to a CL of 1.00 L/h in the final model .

Q. What experimental designs are appropriate to assess this compound’s efficacy against early-onset neonatal sepsis (EONS)?

  • Methodology : Use a single-blind, multicenter randomized controlled trial (RCT) comparing conventional regimens with model-informed regimens. Primary endpoints should include microbiological eradication, safety (e.g., coagulation dysfunction), and PK/PD targets. Include neonates stratified by gestational age and birthweight to account for variability in drug metabolism .

Q. How should researchers address this compound-induced coagulation abnormalities in clinical studies?

  • Methodology : Monitor prothrombin time (PT), activated partial thromboplastin time (APTT), and platelet counts pre- and post-administration. Risk factors like prolonged treatment duration (>7 days) and renal impairment should be analyzed using multivariate logistic regression. A 2020 study identified albumin levels and creatinine clearance as significant predictors of coagulation dysfunction .

Q. What are the key considerations for formulating a research question on this compound’s stereoselective pharmacokinetics?

  • Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “In pediatric patients (P), how does the clearance of this compound’s R-epimer (I) compare to its S-epimer (C) over 24 hours (T)?” Use high-performance liquid chromatography (HPLC) to quantify epimer concentrations and compare CL rates .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be reconciled across studies?

  • Methodology : Conduct a meta-analysis to evaluate covariates (e.g., age, renal function, BSA) and study design differences. For instance, CL discrepancies between Chinese children (1.00 L/h) and neonates (0.27 L/h) may arise from age-related metabolic maturation or racial differences in drug transporters. Sensitivity analyses can isolate confounding variables .

Q. What methodologies validate the stereoselective excretion of this compound’s epimers in vivo?

  • Methodology : Employ chiral chromatography to separate R- and S-epimers in plasma and urine samples. Compare total body clearance (CL) and volume of distribution (V) using non-compartmental analysis. A 2022 study found S-epimer CL was 1.4× higher than R-epimer CL in Chinese children, suggesting renal handling differences. However, pure isomer studies are needed to confirm mechanisms .

Q. How do researchers analyze this compound’s PK/PD breakpoints for resistant pathogens?

  • Methodology : Determine MIC distributions for target pathogens (e.g., E. coli, K. pneumoniae) using broth microdilution. Simulate human pharmacokinetics in an in vitro hollow-fiber infection model to assess bactericidal activity. Optimize dosing regimens using fAUC/MIC or %fT>MIC targets linked to clinical outcomes .

Q. What statistical approaches handle variability in this compound PPK models for neonates?

  • Methodology : Use allometric scaling to adjust for weight and age. Apply Bayesian estimation to sparse sampling data. Covariate analysis (e.g., serum creatinine, gestational age) should utilize stepwise forward addition/backward elimination. Validate models internally (bootstrap) and externally (in a separate cohort) .

Q. Data Analysis & Reporting

Q. What ethical considerations are critical when designing this compound trials in vulnerable populations (e.g., neonates)?

  • Methodology : Obtain informed consent from guardians, emphasizing risks like coagulation abnormalities. Include independent data safety monitoring boards (DSMBs) to review adverse events. Stratify recruitment by risk factors (e.g., prematurity) and ensure sample size justification via power analysis .

Properties

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023338
Record name Moxalactam
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Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Latamoxef
Source Human Metabolome Database (HMDB)
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Solubility

7.51e-01 g/L
Record name Latamoxef
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CAS No.

64952-97-2, 79120-38-0
Record name Moxalactam
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Record name 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid
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Record name Latamoxef
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